1-(4-Bromophenyl)-2-(2,6-dimethyl-4H-pyran-4-ylidene)ethan-1-one
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Overview
Description
1-(4-Bromophenyl)-2-(2,6-dimethyl-4H-pyran-4-ylidene)ethan-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a bromine atom on one phenyl ring and a pyran ring with two methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-2-(2,6-dimethyl-4H-pyran-4-ylidene)ethan-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 4-bromoacetophenone with 2,6-dimethyl-4H-pyran-4-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-2-(2,6-dimethyl-4H-pyran-4-ylidene)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Bromophenyl)-2-(2,6-dimethyl-4H-pyran-4-ylidene)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activities, it is investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-(2,6-dimethyl-4H-pyran-4-ylidene)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-(2,6-dimethyl-4H-pyran-4-ylidene)ethan-1-one: Similar structure with a chlorine atom instead of bromine.
1-(4-Methylphenyl)-2-(2,6-dimethyl-4H-pyran-4-ylidene)ethan-1-one: Similar structure with a methyl group instead of bromine.
1-(4-Nitrophenyl)-2-(2,6-dimethyl-4H-pyran-4-ylidene)ethan-1-one: Similar structure with a nitro group instead of bromine.
Uniqueness: 1-(4-Bromophenyl)-2-(2,6-dimethyl-4H-pyran-4-ylidene)ethan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the combination of the bromophenyl and pyran rings provides a distinct structural framework that can lead to unique chemical and biological properties.
Properties
CAS No. |
112894-64-1 |
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Molecular Formula |
C15H13BrO2 |
Molecular Weight |
305.17 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-(2,6-dimethylpyran-4-ylidene)ethanone |
InChI |
InChI=1S/C15H13BrO2/c1-10-7-12(8-11(2)18-10)9-15(17)13-3-5-14(16)6-4-13/h3-9H,1-2H3 |
InChI Key |
YSSBRCHGZUSPGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)C2=CC=C(C=C2)Br)C=C(O1)C |
Origin of Product |
United States |
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